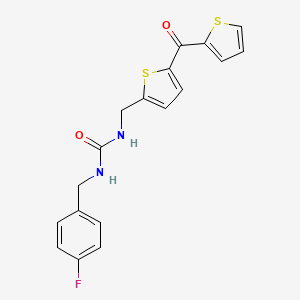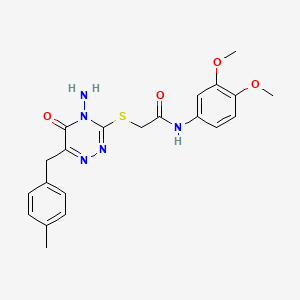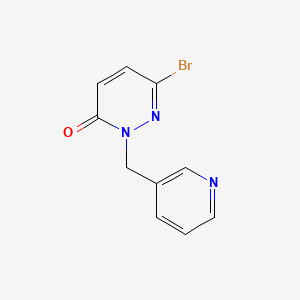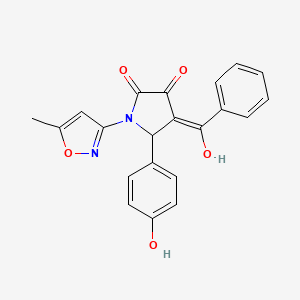
1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)pyrrolidine” is a compound with the molecular formula C17H19NO4S . It has a molecular weight of 333.4 g/mol . The compound is part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The compound contains a five-membered pyrrolidine ring, which is a saturated scaffold . This structure allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Research has highlighted methods for synthesizing sulfonylpyrrolidine derivatives, including "1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)pyrrolidine". A notable method involves the acid-catalyzed reaction of phenols with sulfonylpyrrolidine precursors under mild conditions, offering a convenient pathway to synthesize pyrrolidine-1-sulfonylarene derivatives with phenolic fragments (Smolobochkin et al., 2017). This technique is significant for generating compounds with potential biological or material applications due to its efficiency and the structural diversity of the products.
Structural and Conformational Studies
Structural analysis of sulfonylpyrrolidine derivatives provides insights into their molecular conformation, which is crucial for understanding their chemical behavior and potential interactions with biological targets. For instance, the crystal structure and molecular conformation of a solvated sulfonylpyrrolidine derivative were studied, revealing the importance of hydrogen bonding in determining the compound's solid-state structure (Banerjee et al., 2002). Such studies are foundational for the development of pharmaceutical agents and materials with specific properties.
Material Applications
Sulfonylpyrrolidine derivatives have found applications in material science, such as in the synthesis of novel polyamides with inherent viscosities suitable for creating flexible and strong films. These polymers exhibit desirable properties like high thermal stability and low dielectric constants, making them valuable for various industrial applications (Liu et al., 2013).
Photocatalytic Applications
The photocatalytic activity of sulfonylpyrrolidine derivatives has been explored, particularly in the generation of singlet oxygen and the oxidation of sulfides to sulfoxides. This application is of interest in synthetic chemistry for the selective oxidation of sulfides, a valuable transformation in the synthesis of chemicals and pharmaceuticals (Li & Ye, 2019).
Proton Exchange Membranes
In the field of energy, sulfonylpyrrolidine derivatives have been incorporated into polymers to create proton exchange membranes for fuel cell applications. These materials have shown high proton conductivity and thermal stability, which are critical parameters for the efficiency and durability of fuel cells (Kim et al., 2008).
Zukünftige Richtungen
The pyrrolidine ring is a versatile scaffold in drug discovery, and there is great interest in designing new pyrrolidine compounds with different biological profiles . Therefore, “1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)pyrrolidine” and similar compounds may have potential applications in the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
1-[4-(2-methoxyphenoxy)phenyl]sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-21-16-6-2-3-7-17(16)22-14-8-10-15(11-9-14)23(19,20)18-12-4-5-13-18/h2-3,6-11H,4-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJDIRVYSVZUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2671059.png)
![2-Methyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2671062.png)


![8-Bromo-2-butan-2-ylimidazo[1,2-a]pyridine](/img/structure/B2671065.png)
![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2671068.png)
![5-(4-fluorophenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
![Methyl 4-methoxy-3-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate](/img/structure/B2671075.png)


![(2Z)-2-(benzenesulfonylhydrazinylidene)-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide](/img/structure/B2671078.png)


